4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one
Description
The compound 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one (CAS: 1326849-20-0) features a 1,2-dihydroisoquinolin-1-one core linked to a 1,2,4-oxadiazole ring substituted with a 3,4-dimethylphenyl group and a bromophenyl moiety. Its molecular formula is C25H18BrN3O2, with a molecular weight of 472.34 g/mol and a purity ≥95% . The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity in drug candidates .
Properties
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-16-12-13-18(14-17(16)2)23-26-24(30-27-23)22-15-28(19-8-4-3-5-9-19)25(29)21-11-7-6-10-20(21)22/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRJINXVMAGKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one (CAS Number: 1325306-36-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.33 g/mol. The structure features a dihydroisoquinolinone core substituted with an oxadiazole moiety and a dimethylphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₄O₂ |
| Molecular Weight | 318.33 g/mol |
| CAS Number | 1325306-36-2 |
| PubChem CID | 52940422 |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on related oxadiazole derivatives showed promising results against various cancer cell lines. For instance, compounds with oxadiazole structures demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial in certain cancers .
The proposed mechanism involves the inhibition of key signaling pathways that promote tumor growth. Compounds containing the oxadiazole moiety have been shown to disrupt cellular proliferation by targeting specific kinases involved in cancer progression. This disruption leads to apoptosis in cancer cells while sparing normal cells .
Study on RET Kinase Inhibition
A notable study evaluated a series of benzamide derivatives containing oxadiazole rings as RET kinase inhibitors. Among these, a compound structurally related to the target compound showed significant inhibition of RET activity both in vitro and in vivo. The study reported an IC50 value indicating effective suppression of cell proliferation driven by RET mutations .
Cytotoxicity Assays
In cytotoxicity assays using various cancer cell lines, compounds similar to this compound exhibited varied levels of cytotoxic effects. For example, one derivative demonstrated IC50 values ranging from 0.3 μM to 0.5 μM against acute lymphoblastic leukemia (ALL) cell lines, indicating potent anticancer activity .
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
Compound 46 ():
- Structure : 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
- Key Features: Core: Benzimidazol-2-one (vs. dihydroisoquinolin-1-one in the target compound). Substituent: 4-Chlorophenethyl on oxadiazole. Yield/Purity: 72% yield, 99.01% purity.
- Activity : Acts as a dual TRPA1/TRPV1 antagonist, highlighting the role of halogenated aryl groups in ion channel modulation .
SLM6031434 ():
- Structure : S-enantiomer of 2-(3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide.
- Key Features: Core: Pyrrolidine-carboximidamide (vs. dihydroisoquinolinone). Substituent: 4-Octyloxy-3-CF3-phenyl on oxadiazole.
- Activity : Potent SphK2 inhibitor (IC50 = 0.8 μM), demonstrating the impact of trifluoromethyl and alkoxy groups on enzyme inhibition .
Z2194302854 ():
- Structure : 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide.
- Key Features :
- Core : Propanamide-linked pyrimidine.
- Substituent : Isopropyl on oxadiazole.
- Synthesis : 47% yield, ESI-MS m/z 342.2 [M+H]+.
- Note: The smaller isopropyl group may reduce steric hindrance compared to the dimethylphenyl group in the target compound .
Comparative Analysis of Physicochemical Properties
Key Observations:
Substituent Effects :
- The 3,4-dimethylphenyl group on the oxadiazole ring enhances lipophilicity (logP) compared to smaller groups like isopropyl (Z2194302854) or chlorophenethyl (Compound 46), which could improve membrane permeability .
- Bromine in the target compound (vs. chlorine in Compound 46) may strengthen halogen bonding in target proteins .
Synthetic Efficiency :
- Yields for oxadiazole-containing analogs range from 30–72%, suggesting moderate synthetic accessibility for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
